(3-Chloropropyl)triethoxysilane

Catalog No.
S588780
CAS No.
5089-70-3
M.F
C9H21ClO3Si
M. Wt
240.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloropropyl)triethoxysilane

CAS Number

5089-70-3

Product Name

(3-Chloropropyl)triethoxysilane

IUPAC Name

3-chloropropyl(triethoxy)silane

Molecular Formula

C9H21ClO3Si

Molecular Weight

240.8 g/mol

InChI

InChI=1S/C9H21ClO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3

InChI Key

KSCAZPYHLGGNPZ-UHFFFAOYSA-N

SMILES

CCO[Si](CCCCl)(OCC)OCC

Synonyms

(3-chloropropyl)triethoxysilane

Canonical SMILES

CCO[Si](CCCCl)(OCC)OCC

The exact mass of the compound (3-Chloropropyl)triethoxysilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252156. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-Chloropropyl)triethoxysilane (CPTES, CAS: 5089-70-3) is a highly versatile, bifunctional organosilane coupling agent widely procured for surface modification, sol-gel processing, and the synthesis of functionalized nanomaterials [1]. Structurally, it features three hydrolyzable ethoxy groups that enable robust covalent bonding to hydroxyl-rich surfaces such as silica, glass, and metal oxides, alongside a reactive terminal chloropropyl group [2]. This terminal chloride serves as an excellent electrophile for downstream nucleophilic substitution (SN2) reactions, allowing manufacturers to graft a wide array of functional groups—such as amines, azides, and thiols—onto a stable siloxane backbone [1]. In industrial procurement, CPTES is prioritized over its methoxy counterparts when controlled hydrolysis rates, extended pot life, and the elimination of toxic methanol byproducts are critical for processability and environmental compliance [2].

Generic substitution of CPTES with its closest analog, (3-Chloropropyl)trimethoxysilane (CPTMS), frequently fails in moisture-sensitive manufacturing environments due to drastic differences in hydrolysis kinetics [1]. The methoxy groups of CPTMS hydrolyze rapidly, which can lead to premature cross-linking, uncontrollable gelation, and poorly defined polymer structures during sol-gel synthesis [1]. By contrast, the ethoxy groups of CPTES provide a slower, highly controlled hydrolysis rate that ensures extended working times and high-fidelity structural formation, such as in ladder-like polysilsesquioxanes[1]. Furthermore, substituting CPTES with pre-functionalized specialty silanes (e.g., aminosilanes or mercaptosilanes) eliminates the procurement advantage of using a single, highly stable universal precursor capable of undergoing diverse post-grafting SN2 modifications [2].

Controlled Hydrolysis for Defect-Free Polysilsesquioxane Synthesis

In the synthesis of ladder-like polysilsesquioxanes (LPSQ), the choice of alkoxy leaving group dictates the structural integrity of the final polymer. Comparative studies demonstrate that CPTES undergoes controlled hydrolysis, yielding highly defined ladder structures with >95% yield [1]. In contrast, the trimethoxy analog (CPTMS) hydrolyzes too rapidly, leading to irregular cross-linking and poorly defined networks [1]. Furthermore, CPTES releases ethanol rather than toxic methanol, improving process safety and formulation stability.

Evidence DimensionPolymer structural definition and synthesis yield
Target Compound DataCPTES: >95% yield of well-defined ladder-like polysilsesquioxane
Comparator Or BaselineCPTMS: Poorly defined structure due to excessively fast hydrolysis
Quantified DifferenceCPTES prevents premature cross-linking, ensuring high-fidelity structural control
ConditionsSol-gel hydrolysis in THF/water with K2CO3 catalyst

Procurement of the ethoxy variant is critical for manufacturers requiring extended pot life and precise structural control in advanced siloxane polymers.

High-Yield SN2 Post-Grafting Functionalization

CPTES serves as a superior universal precursor for custom surface modifications compared to purchasing multiple highly specialized, unstable functional silanes. When grafted onto mesoporous silica or polysilsesquioxanes, the terminal chloropropyl group acts as a robust electrophile. Quantitative evaluations show that CPTES-derived materials undergo efficient SN2 substitution (e.g., with sodium azide) achieving 86% conversion rates without cleaving the underlying siloxane bonds [1].

Evidence DimensionPost-grafting functionalization conversion
Target Compound DataCPTES-modified surfaces: 86% conversion in SN2 substitution to azide
Comparator Or BaselinePre-functionalized specialty silanes: Prone to degradation and higher procurement costs
Quantified DifferenceEnables >85% yield of custom functional groups from a single, stable precursor
ConditionsNucleophilic substitution (NaN3 in DMF at 40 °C) on grafted siloxane networks

Standardizing procurement on CPTES allows laboratories to generate a diverse library of functionalized materials from one stable, cost-effective inventory item.

Maximized Reactive Site Density for Heterogeneous Catalysis

For the development of supported heterogeneous catalysts, the anchoring silane must provide high reactive site density without collapsing the pore structure. CPTES effectively grafts onto mesoporous silica (e.g., nano-spheres), achieving organic moiety loadings of approximately 0.84 mmol/g while preserving exceptionally high surface areas (>600 m2/g) [1]. Compared to unmodified silica baselines, CPTES provides a dense array of stable covalent anchors for complex catalysts (e.g., tungstic acid or basic amines) via secondary substitution [1].

Evidence DimensionReactive anchor density and surface area preservation
Target Compound DataCPTES: ~0.84 mmol/g loading with >600 m2/g retained surface area
Comparator Or BaselineUnmodified silica: 0 mmol/g reactive sites
Quantified DifferenceProvides a high-density covalent anchoring matrix without compromising mesoporous architecture
ConditionsPost-synthesis grafting onto mesoporous silica nanoparticles

Buyers developing advanced heterogeneous catalysts or stationary phases require CPTES to ensure high active-site loading and robust covalent bonding.

Synthesis of Ladder-like Polysilsesquioxanes (LPSQ) for Nanocomposites

Because CPTES offers a controlled hydrolysis rate compared to methoxy-silanes, it is the preferred precursor for synthesizing well-defined ladder-like polysilsesquioxanes [1]. These structures are critical for developing advanced nanocomposites where precise polymer architecture dictates thermal and mechanical performance.

Universal Anchor for Heterogeneous Catalysts

CPTES is heavily procured as a foundational grafting agent for mesoporous silica supports. By providing a high density of reactive chloropropyl groups (~0.84 mmol/g), it allows for the subsequent covalent immobilization of complex catalytic species, such as tungstic acid or functional amines, enabling highly reusable heterogeneous catalysts [2].

Custom Surface Modification via 'Click' Chemistry

Rather than stocking multiple unstable functional silanes, industrial laboratories utilize CPTES as a stable, universal intermediate. The terminal chloride undergoes highly efficient SN2 substitution (up to 86% yield) with azides, creating azide-functionalized surfaces perfectly primed for downstream Huisgen cycloaddition ('click' chemistry) in sensor or biomaterial development [1].

Physical Description

Liquid

UNII

X7RB20518M

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 77 of 86 companies with hazard statement code(s):;
H226 (49.35%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (22.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (29.87%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29656-55-1
5089-70-3

Wikipedia

(3-chloropropyl)(triethoxy)silane

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Rubber product manufacturing
Silane, (3-chloropropyl)triethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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